molecular formula C19H19N3O2S B186410 13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one CAS No. 5679-07-2

13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

Cat. No.: B186410
CAS No.: 5679-07-2
M. Wt: 353.4 g/mol
InChI Key: SWRXAXDEVFTGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrano ring fused with a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves multiple steps. One common method includes the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization and introduction of the sulfanyl group. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfanyl group and the pyrido[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring systems.

Properties

CAS No.

5679-07-2

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

InChI

InChI=1S/C19H19N3O2S/c1-11-6-4-5-7-15(11)22-17(23)13-8-12-10-24-19(2,3)9-14(12)20-16(13)21-18(22)25/h4-8H,9-10H2,1-3H3,(H,20,21,25)

InChI Key

SWRXAXDEVFTGEB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C3=CC4=C(CC(OC4)(C)C)NC3=NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C

solubility

30.7 [ug/mL]

Origin of Product

United States

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